molecular formula C8H3Cl2N3O2S2 B2578800 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine CAS No. 303145-95-1

4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine

Cat. No.: B2578800
CAS No.: 303145-95-1
M. Wt: 308.15
InChI Key: NJINDYUAIOFSAF-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine is a synthetic compound based on the 1,2,3-dithiazole heterocyclic scaffold, a class of molecules recognized for its diverse and promising biological activities . This compound is part of a family of derivatives accessible from the key precursor 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) via condensation with substituted anilines . The structure features a chloro-substituted dithiazole ring connected to a 2-chloro-4-nitroaniline moiety, which may influence its electronic properties and biological interactions. The 1,2,3-dithiazole core has demonstrated a broad spectrum of nascent pharmacological activities in research settings, positioning this compound as a valuable building block in medicinal chemistry. Notably, related derivatives have been reported to exhibit antibacterial and anticancer properties, making the scaffold a point of interest for developing new therapeutic agents . Furthermore, this chemical class has shown antiviral activity, with some derivatives demonstrating efficacy against models like the feline immunodeficiency virus (FIV), suggesting potential for further investigation in antiviral research . Additional reported activities for the scaffold include antifungal, herbicidal, and antifibrotic effects, highlighting its versatility . The biological activity is often attributed to the unique disulfide-bridge-containing structure, which may engage with cysteine residues in biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2S2/c9-5-3-4(13(14)15)1-2-6(5)11-8-7(10)12-17-16-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJINDYUAIOFSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C2C(=NSS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine typically involves the reaction of 2-chloro-4-nitroaniline with appropriate dithiazol reagents under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the formation of the dithiazol ring. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dithiazole Derivatives with Antifungal Activity

Two closely related dithiazole derivatives, (Z)-4-chloro-N-(6-methoxypyridin-2-yl)-5H-1,2,3-dithiazol-5-imine (90) and (Z)-4-chloro-N-(isoxazol-3-yl)-5H-1,2,3-dithiazol-5-imine (68) , demonstrated 100% efficacy against Pyricularia infections at 250 ppm . These compounds share the 4-chloro-dithiazol-5-imine core but differ in the substituents on the imine nitrogen:

  • Compound 90 : A 6-methoxypyridin-2-yl group introduces moderate electron-donating effects.

Key Insight: The high activity of these analogs suggests that the dithiazole core is critical for antifungal activity.

Table 1: Structural and Functional Comparison of Dithiazole Derivatives
Compound Name Core Structure Substituents Biological Activity (vs. Pyricularia) Application
4-Chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine 1,2,3-Dithiazol-5-imine 4-Cl, N-(2-Cl-4-NO₂-Ph) Not reported Potential pesticide
(Z)-4-Cl-N-(6-MeO-pyridin-2-yl)dithiazol-imine (90) 1,2,3-Dithiazol-5-imine 4-Cl, N-(6-MeO-pyridin-2-yl) 100% control at 250 ppm Antifungal
(Z)-4-Cl-N-(isoxazol-3-yl)dithiazol-imine (68) 1,2,3-Dithiazol-5-imine 4-Cl, N-(isoxazol-3-yl) 100% control at 250 ppm Antifungal

Thiazole and Thiadiazole Derivatives

Several thiazole and thiadiazole analogs provide context for heterocyclic bioactivity:

  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine : A thiadiazole with insecticidal and fungicidal activity, emphasizing the role of chloro and methyl substituents .

Key Insight : Thiazole and thiadiazole derivatives often exhibit bioactivity, but the dithiazole scaffold’s unique sulfur-rich structure may confer distinct reactivity and target specificity.

Biological Activity

4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine is a member of the dithiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a dithiazole ring, a chlorine atom at the 4th position, and an imine group at the 5th position, linked to a substituted phenyl ring with a nitro group. This article aims to explore its biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine is C₉H₅Cl₂N₃S₂. Its structure can be represented as follows:

C N N S C N S\text{C}\text{ N N }\text{S}\text{ C N }\text{S}

This compound's properties are influenced by the presence of electron-withdrawing groups such as chlorine and nitro, which enhance its reactivity and potential biological interactions.

Target of Action

Research indicates that 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine exhibits activity against various biological targets. It is believed to interact with cellular enzymes and proteins, influencing metabolic pathways. For example, it has been shown to affect amylase activity and gene expression related to metabolic processes.

Mode of Action

The compound's mechanism involves disrupting cellular functions by modulating signaling pathways and altering gene expression. This modulation can lead to significant changes in cellular metabolism and proliferation, particularly in cancer cells .

Antimicrobial Properties

4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine has been studied for its antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported suggest potent activity comparable to established antibiotics .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Listeria monocytogenes16

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies indicate that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to target specific kinases involved in cancer progression has been highlighted in various research articles .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with an IC50 value of approximately 8 μM, suggesting strong anticancer potential .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The findings revealed that it could effectively inhibit growth at lower concentrations than traditional antibiotics, making it a candidate for further development in treating resistant infections .

Q & A

Q. What are the common synthetic routes for 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine, and how can reaction conditions influence product purity?

Synthesis typically involves condensation of substituted nitroanilines with dithiazole precursors. For example, refluxing thiourea with halogenated intermediates (e.g., 2-chloro-N,N-diphenyl acetamide) in ethanol can yield thiazole derivatives, with yields influenced by solvent polarity and temperature . Purity optimization requires monitoring via TLC or HPLC, with recrystallization in solvents like ethanol or DMF to remove unreacted starting materials. NMR (e.g., δ 11.20–13.30 ppm for NH protons) is critical for verifying amine/imine tautomer ratios .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Identify tautomeric forms (amine vs. imine) via NH proton signals (δ 10.10–13.30 ppm) and aromatic substituents .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 332–335 for related analogs) and fragmentation patterns .
  • X-ray Crystallography : Resolve structural ambiguities, such as bond lengths in the dithiazole ring, to distinguish between tautomers .

Q. What are the primary research applications of this compound in medicinal chemistry or agrochemicals?

The compound’s nitro and chloro substituents suggest potential as:

  • A pharmacophore for enzyme inhibition (e.g., targeting kinases or oxidoreductases) due to electron-withdrawing groups enhancing binding affinity .
  • A herbicide precursor via redox-active intermediates that disrupt plant electron transport chains .

Advanced Research Questions

Q. How can researchers analyze and resolve contradictions in tautomeric equilibrium data (amine vs. imine forms)?

Tautomer ratios (e.g., 50:50 amine:imine) observed via NMR may conflict with computational predictions. To resolve this:

  • Use variable-temperature NMR to study equilibrium shifts under thermal stress .
  • Perform DFT calculations to compare theoretical and experimental stability of tautomers, incorporating solvent effects (e.g., ethanol vs. DMSO) .
  • Validate with X-ray diffraction to determine the dominant solid-state form .

Q. How should experimental designs account for the compound’s stability under varying pH and redox conditions?

  • Accelerated stability studies : Expose the compound to buffers (pH 1–12) and monitor degradation via HPLC. Nitro groups are prone to reduction under acidic conditions, forming amine byproducts .
  • Oxidative stress testing : Use H2O2 or UV light to simulate environmental degradation, critical for agrochemical applications .
  • Microscopy/TGA : Assess thermal stability (e.g., mp >250°C) and phase transitions under controlled atmospheres .

Q. What strategies address contradictory spectroscopic data in structural elucidation?

  • Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry to confirm functional groups. For example, carbonyl stretching vibrations (~1650 cm⁻¹) may overlap with imine C=N signals, requiring deconvolution .
  • Isotopic labeling : Use 15N-labeled analogs to clarify ambiguous NH environments in NMR spectra .

Q. How can computational methods predict the compound’s reactivity in catalytic or biological systems?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets, leveraging the nitro group’s electron-deficient nature for π-π interactions .
  • MD simulations : Model solvation effects on tautomer stability, which influence bioavailability .
  • Hammett analysis : Correlate substituent effects (σ values for -Cl and -NO2) with reaction rates in nucleophilic substitution .

Q. What mechanistic insights guide the compound’s use in agrochemical formulations?

  • Mode of action studies : Investigate ROS generation in plant cells via nitro group reduction, disrupting cellular redox balance .
  • Metabolite profiling : Identify degradation products (e.g., chloroanilines) using LC-MS to assess environmental persistence .

Methodological Notes

  • Data Interpretation : Always cross-validate experimental results with computational models (e.g., Gaussian for DFT) to address contradictions .
  • Safety Protocols : Handle nitroaromatics with care due to potential mutagenicity; use gloveboxes for air-sensitive reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.